molecular formula C24H42F12O6Si2 B12071064 3,18-Dioxa-4,17-disilaeicosane, 4,4,17,17-tetraethoxy-8,8,9,9,10,10,11,11,12,12,13,13-dodecafluoro- CAS No. 1858250-49-3

3,18-Dioxa-4,17-disilaeicosane, 4,4,17,17-tetraethoxy-8,8,9,9,10,10,11,11,12,12,13,13-dodecafluoro-

Katalognummer: B12071064
CAS-Nummer: 1858250-49-3
Molekulargewicht: 710.7 g/mol
InChI-Schlüssel: YNANGIAQHBAVEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,18-Dioxa-4,17-disilaeicosane, 4,4,17,17-tetraethoxy-8,8,9,9,10,10,11,11,12,12,13,13-dodecafluoro- is a complex organosilicon compound It is characterized by the presence of multiple ethoxy and fluoro groups, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,18-Dioxa-4,17-disilaeicosane, 4,4,17,17-tetraethoxy-8,8,9,9,10,10,11,11,12,12,13,13-dodecafluoro- typically involves the reaction of silane precursors with ethoxy and fluoro substituents. The reaction conditions often require the use of catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to minimize waste and maximize efficiency, ensuring that the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

3,18-Dioxa-4,17-disilaeicosane, 4,4,17,17-tetraethoxy-8,8,9,9,10,10,11,11,12,12,13,13-dodecafluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .

Wissenschaftliche Forschungsanwendungen

3,18-Dioxa-4,17-disilaeicosane, 4,4,17,17-tetraethoxy-8,8,9,9,10,10,11,11,12,12,13,13-dodecafluoro- has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 3,18-Dioxa-4,17-disilaeicosane, 4,4,17,17-tetraethoxy-8,8,9,9,10,10,11,11,12,12,13,13-dodecafluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and fluoro groups play a crucial role in modulating these interactions, leading to specific biological or chemical outcomes. The pathways involved may include signal transduction, molecular recognition, and catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,18-Dioxa-4,17-disilaeicosane, 4,4,17,17-tetraethoxy-8,8,9,9,10,10,11,11,12,12,13,13-dodecafluoro- is unique due to its specific combination of ethoxy and fluoro groups, which impart distinct chemical and physical properties. This makes it particularly valuable for applications requiring high thermal stability and resistance to chemical degradation .

Eigenschaften

CAS-Nummer

1858250-49-3

Molekularformel

C24H42F12O6Si2

Molekulargewicht

710.7 g/mol

IUPAC-Name

(4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-12-triethoxysilyldodecyl)-triethoxysilane

InChI

InChI=1S/C24H42F12O6Si2/c1-7-37-43(38-8-2,39-9-3)17-13-15-19(25,26)21(29,30)23(33,34)24(35,36)22(31,32)20(27,28)16-14-18-44(40-10-4,41-11-5)42-12-6/h7-18H2,1-6H3

InChI-Schlüssel

YNANGIAQHBAVEA-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](CCCC(C(C(C(C(C(CCC[Si](OCC)(OCC)OCC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.